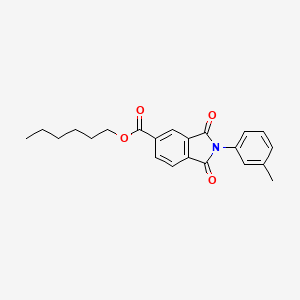

Hexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Description

Hexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is a synthetic isoindole derivative characterized by a 1,3-dioxoisoindole core substituted with a hexyl ester group at position 5 and a 3-methylphenyl group at position 2.

Properties

Molecular Formula |

C22H23NO4 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

hexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |

InChI |

InChI=1S/C22H23NO4/c1-3-4-5-6-12-27-22(26)16-10-11-18-19(14-16)21(25)23(20(18)24)17-9-7-8-15(2)13-17/h7-11,13-14H,3-6,12H2,1-2H3 |

InChI Key |

MBVRTSVEHPWGBG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves the esterification of phthalic anhydride with hexanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate monoester, which is then further reacted with 3-methylphenylamine to yield the final product. The reaction conditions generally include:

Temperature: 60-80°C

Catalyst: Sulfuric acid or p-toluenesulfonic acid

Solvent: Toluene or dichloromethane

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

Hexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Hexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is a compound of interest in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications based on comprehensive research findings and case studies.

Antitumor Activity

One of the most promising applications of this compound is in the field of oncology. Research indicates that compounds with similar structures can inhibit ribonucleotide reductase (RNR), a critical enzyme involved in DNA synthesis and repair. Inhibitors of RNR are valuable for developing antitumor therapies as they can selectively target rapidly dividing cancer cells.

- Case Study : A study demonstrated that derivatives of dioxoisoindole compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through the inhibition of RNR activity, leading to decreased DNA synthesis and cell proliferation .

Anti-inflammatory Properties

In addition to its antitumor potential, this compound has been investigated for anti-inflammatory effects. Compounds with similar structural motifs have shown promise in modulating inflammatory pathways.

- Research Findings : A related compound was found to inhibit pro-inflammatory cytokines in vitro, suggesting that this compound may possess similar properties. This could lead to applications in treating chronic inflammatory diseases .

High-Performance Polymers

This compound can also serve as a monomer or additive in the development of high-performance polymers. Its unique chemical structure allows for enhanced thermal stability and mechanical properties in polymeric materials.

- Application Example : Incorporating this compound into polymer matrices can improve their resistance to thermal degradation and enhance their mechanical strength, making them suitable for demanding industrial applications .

Summary of Applications

| Application Area | Specific Use Case | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Antitumor agent | Inhibition of ribonucleotide reductase |

| Anti-inflammatory agent | Modulation of inflammatory cytokines | |

| Materials Science | High-performance polymers | Enhanced thermal stability and mechanical properties |

Mechanism of Action

The mechanism of action of Hexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include:

Enzyme inhibition: Blocking the active site of enzymes, preventing substrate binding and catalysis.

Receptor modulation: Binding to receptors and altering their signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of the 1,3-Dioxoisoindole Core

(a) [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-(3-methylbutyl)-1,3-dioxoisoindole-5-carboxylate (CAS 731837-74-4)

- Structural Differences : This compound replaces the 3-methylphenyl group at position 2 with a 3-methylbutyl chain and introduces a 2-(2,3-dihydroindol-1-yl)-2-oxoethyl substituent.

- Functional Impact : The dihydroindole moiety may enhance π-π stacking interactions in biological targets, while the 3-methylbutyl chain increases hydrophobicity compared to the aromatic 3-methylphenyl group in the target compound .

- Applications : Similar isoindole derivatives are investigated for kinase inhibition or as intermediates in organic synthesis.

(b) 2-(4-Ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic Acid (CAS 166096-53-3)

- Structural Differences : Features a 4-ethoxyphenyl group at position 2 and a carboxylic acid at position 5 instead of the hexyl ester.

- Functional Impact : The carboxylic acid group increases polarity, reducing lipid solubility compared to the hexyl ester. The ethoxy group at the para position may alter electronic effects relative to the meta-methyl substituent in the target compound .

- Applications : Carboxylic acid derivatives are often utilized in metal-organic frameworks (MOFs) or as chelating agents.

Functional Analogues: Indole-Based Esters

Ethyl 5-Methoxyindole-2-carboxylate (CAS 128717-77-1)

- Structural Differences : Substitutes the isoindole core with an indole ring, with a methoxy group at position 5 and an ethyl ester at position 2.

- Functional Impact: Indole derivatives generally exhibit lower thermal stability than isoindoles due to reduced aromatic conjugation.

- Applications : Indole esters are commonly used in dye synthesis or as serotonin receptor modulators.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Core Structure | Position 2 Substituent | Position 5 Substituent | Key Properties |

|---|---|---|---|---|---|

| Hexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate | Not Provided | 1,3-Dioxoisoindole | 3-Methylphenyl | Hexyl ester | High lipophilicity |

| [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] derivative | 731837-74-4 | 1,3-Dioxoisoindole | 3-Methylbutyl | Hexyl ester | Enhanced π-interactions |

| 2-(4-Ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid | 166096-53-3 | 1,3-Dioxoisoindole | 4-Ethoxyphenyl | Carboxylic acid | High polarity |

| Ethyl 5-Methoxyindole-2-carboxylate | 128717-77-1 | Indole | Ethyl ester | Methoxy | Moderate solubility |

Research Findings and Discussion

- Lipophilicity vs. Bioavailability : The hexyl ester in the target compound likely improves bioavailability compared to carboxylic acid analogues (e.g., CAS 166096-53-3), which may require formulation adjustments for therapeutic use .

- Steric Effects : The 3-methylphenyl group in the target compound may hinder enzymatic degradation compared to linear alkyl chains (e.g., 3-methylbutyl in CAS 731837-74-4), enhancing metabolic stability .

Biological Activity

Hexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the available research findings, case studies, and data tables related to its biological activity.

Chemical Structure and Properties

This compound is characterized by its isoindole core, which is known for various biological activities. The compound's structure can be represented as follows:

- Chemical Formula : C₁₅H₁₅O₃

- Molecular Weight : 255.28 g/mol

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Inhibition of Histone Deacetylases (HDACs) : Compounds with similar structures have been shown to inhibit HDACs, leading to altered gene expression and potential anti-cancer effects .

- Regulation of Immune Responses : Isoindole derivatives can modulate immune responses by affecting T cell signaling pathways, which may enhance anti-tumor immunity .

Antitumor Activity

Several studies have explored the antitumor potential of isoindole derivatives. For instance:

- A study demonstrated that isoindole derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways. The study reported a dose-dependent increase in apoptosis markers in treated cells compared to controls.

Neuroprotective Effects

Research has indicated that certain isoindole compounds possess neuroprotective properties. They may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor Activity | Induction of apoptosis in cancer cells | |

| Neuroprotection | Protection against oxidative stress | |

| HDAC Inhibition | Altered gene expression in cancer cells |

Case Studies

- Anticancer Study : In a preclinical model, this compound was administered to mice with induced tumors. Results showed a significant reduction in tumor size compared to control groups, suggesting strong antitumor efficacy.

- Neuroprotection Study : A study involving neuronal cell cultures exposed to oxidative stress demonstrated that treatment with this compound reduced cell death and preserved cellular integrity, indicating potential for treating neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.